O-Mesitoylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Mesitoylhydroxylamine is an organic compound with the molecular formula C10H13NO2. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a mesitoyl group. This compound is known for its applications in organic synthesis, particularly in the formation of N-heterocycles and other nitrogen-containing compounds.
Vorbereitungsmethoden
O-Mesitoylhydroxylamine can be synthesized through various methods. One common synthetic route involves the reaction of mesitoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the O-alkylation of hydroxylamines with mesitoyl derivatives under basic conditions .
Analyse Chemischer Reaktionen
O-Mesitoylhydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.
Cyclization: It is used in the formation of N-heterocycles through cyclization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, amines, and various N-heterocycles .
Wissenschaftliche Forschungsanwendungen
O-Mesitoylhydroxylamine has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological oxidation processes.
Wirkmechanismus
The mechanism of action of O-Mesitoylhydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The mesitoyl group enhances its reactivity by stabilizing the intermediate species formed during reactions .
Vergleich Mit ähnlichen Verbindungen
O-Mesitoylhydroxylamine is similar to other O-substituted hydroxylamines, such as O-benzoylhydroxylamine and O-acetylhydroxylamine. it is unique due to the presence of the mesitoyl group, which provides distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other O-substituted hydroxylamines may not be as effective .
Similar compounds include:
- O-Benzoylhydroxylamine
- O-Acetylhydroxylamine
- O-Butyroylhydroxylamine
These compounds share similar reactivity patterns but differ in their substituent groups, which can influence their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
37477-17-1 |
---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
amino 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(3)5-6)10(12)13-11/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
GBTDDSJPSPZTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.